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Compound Name: Methyl 6-chloro-3-cyanopicolinate

Cat. No.: B12814841

Get Quote

Introduction & Scientific Context
Methyl 6-chloro-3-cyanopicolinate (CAS: 1805497-51-1) is a highly functionalized pyridine

derivative that serves as a critical synthetic intermediate in agrochemical and pharmaceutical

research[1][2]. Featuring a picolinate core substituted with orthogonal reactive groups (chloro,

cyano, and a methyl ester), it is extensively utilized in the development of novel synthetic auxin

herbicides, such as 6-aryl-2-picolinate and 6-pyrazolyl-2-picolinate analogs[1][3]. These

derivatives mimic natural plant hormones, binding to auxin-signaling F-box proteins (e.g.,

TIR1/AFB5) to disrupt weed growth[4].

Because this compound acts as an upstream building block, rigorous analytical

characterization is mandatory. Unidentified trace impurities—such as hydrolysis products or

unreacted precursors—can propagate through multi-step syntheses, directly impacting the

yield, safety, and efficacy of downstream active pharmaceutical ingredients (APIs) or

agrochemicals[5].
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A self-validating analytical system requires orthogonal techniques to cross-verify structural

integrity and purity. Relying on a single method introduces blind spots; therefore, this protocol

integrates four distinct methodologies:

HPLC-PDA (Purity): Selected for its robust capability to separate the parent molecule from

structurally similar process impurities. The use of a low-pH mobile phase ensures that any

acidic degradants remain unionized, preventing peak tailing and ensuring accurate

integration.

LC-HRMS (Trace Identification): Provides exact mass confirmation. The basic pyridine

nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a

strong [M+H]⁺ signal to identify trace impurities[5].

NMR Spectroscopy (Regiochemistry): ¹H and ¹³C NMR provide definitive mapping of the

aromatic and aliphatic environments, confirming the exact regiochemistry of the chloro and

cyano substitutions on the pyridine ring[5][6].

FTIR (Functional Group Validation): Orthogonally confirms the presence of the nitrile (C≡N)

and ester carbonyl (C=O) groups, which can sometimes be ambiguous in mass spectrometry

alone[5].
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Orthogonal analytical workflow for Methyl 6-chloro-3-cyanopicolinate characterization.

Physicochemical Profile & Reference Data
Table 1: Key Physicochemical Properties[1][2]

Property Value

IUPAC Name Methyl 6-chloro-3-cyanopyridine-2-carboxylate

CAS Number 1805497-51-1

Molecular Formula C₈H₅ClN₂O₂

Molecular Weight 196.59 g/mol

Monoisotopic Mass 196.0040 Da

SMILES COC(=O)C1=C(C=CC(=N1)Cl)C#N
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Experimental Protocols
Protocol A: Chromatographic Purity via HPLC-PDA
Causality Check: This method utilizes 0.1% Formic Acid (FA) in the mobile phase. The acidic

environment (pH ~2.7) suppresses the ionization of potential carboxylic acid impurities (e.g., 6-

chloro-3-cyanopicolinic acid), ensuring sharp peak shapes and preventing co-elution.

System Suitability Test (SST): Before analyzing the sample, inject a known reference

standard. The system is validated only if the tailing factor (Tf) is < 1.5 and the Relative

Standard Deviation (RSD) of the peak area for 5 replicate injections is ≤ 2.0%.

Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile (1

mg/mL). Sonicate for 5 minutes. Dilute 1:10 with Mobile Phase A to achieve a final working

concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: PDA scanning from 200–400 nm (Extract at 254 nm for quantitation)[5].

Injection Volume: 10 µL.

Table 2: HPLC Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 90 10

2.0 90 10

12.0 10 90

15.0 10 90

15.1 90 10

20.0 90 10

Protocol B: Structural Elucidation via High-Resolution
NMR
Causality Check: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is selected as the solvent because

polar pyridine derivatives often exhibit limited solubility in CDCl₃. Complete dissolution is critical

for accurate signal integration and high signal-to-noise ratios in ¹³C NMR[6].

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing

0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

Acquisition Parameters:

¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

¹³C NMR: 512 scans, relaxation delay (D1) of 2.0 s, with proton decoupling.

Table 3: Expected NMR Chemical Shifts (DMSO-d₆)[5][6]
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity &
Integration

Assignment

¹H ~8.50
Doublet (d, J ≈ 8.4

Hz), 1H

Pyridine C4-H

(adjacent to cyano)

¹H ~7.95
Doublet (d, J ≈ 8.4

Hz), 1H

Pyridine C5-H

(adjacent to chloro)

¹H ~3.92 Singlet (s), 3H
Ester Methoxy (-

OCH₃)

¹³C ~163.5 Singlet Ester Carbonyl (C=O)

¹³C ~115.2 Singlet Nitrile Carbon (C≡N)

¹³C ~53.4 Singlet
Methoxy Carbon (-

OCH₃)

Protocol C: Impurity Profiling via LC-HRMS
Preparation: Dilute the HPLC sample to 1 µg/mL in 50:50 Water:Acetonitrile to prevent

detector saturation.

Ionization: Use Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5

kV and desolvation temperature to 350°C.

Validation: The parent compound must exhibit an exact mass [M+H]⁺ peak at m/z 197.0112

(± 5 ppm mass error). Look for the characteristic chlorine isotope pattern (approximate 3:1

ratio for M : M+2 at m/z 199.0082)[5].

Degradation Pathways & Impurity Tracking
Understanding the degradation pathways is essential for developing a self-validating analytical

method. The ester and nitrile groups are susceptible to nucleophilic attack and hydrolysis under

extreme pH or thermal stress. The diagram below illustrates the primary degradants that the

HPLC and LC-MS methods must be capable of resolving.
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Primary degradation pathways and potential impurities of the target picolinate API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12814841
https://m.chemsrc.com/en/cas/1804586-10-4_3210273.html
https://m.chemsrc.com/en/cas/1804586-10-4_3210273.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920234/
https://ouci.dntb.gov.ua/en/works/4voYYOVl/
https://ouci.dntb.gov.ua/en/works/4voYYOVl/
https://www.benchchem.com/product/b12814841
https://www.mdpi.com/1420-3049/29/2/332
https://www.mdpi.com/1420-3049/29/2/332
https://www.benchchem.com/product/b12814841/docs#application-note-analytical-characterization-of-methyl-6-chloro-3-cyanopicolinate
https://www.benchchem.com/product/b12814841/docs#application-note-analytical-characterization-of-methyl-6-chloro-3-cyanopicolinate
https://www.benchchem.com/product/b12814841/docs#application-note-analytical-characterization-of-methyl-6-chloro-3-cyanopicolinate
https://www.benchchem.com/product/b12814841/docs#application-note-analytical-characterization-of-methyl-6-chloro-3-cyanopicolinate
https://www.benchchem.com/product/b12814841?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12814841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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